2-Butynol-d2

Descripción

IUPAC Nomenclature and Synonyms

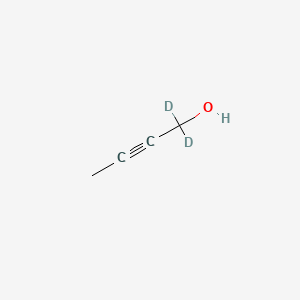

2-Butynol-d2 is systematically named 1,1-dideuteriobut-2-yn-1-ol , reflecting its deuterium substitution at the hydroxyl-bearing carbon (C1) and the presence of a triple bond between carbons C2 and C3. Common synonyms include:

Molecular Formula and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄D₂O |

| Molecular Weight | 72.10 g/mol |

| CAS Number | 1035094-05-3 |

| PubChem CID | 58025242 |

| InChIKey | NEEDEQSZOUAJMU-APZFVMQVSA-N |

The deuterium atoms replace two hydrogen atoms at the C1 position, distinguishing it from its non-deuterated counterpart (C₄H₆O, molecular weight 70.091 g/mol).

Historical Context and Research Significance

Emergence in Deuterium-Labeling Research

Deuterated compounds like this compound gained prominence in the 1960s as tools to study reaction mechanisms and metabolic pathways. While early efforts focused on deuterating pharmaceuticals (e.g., deutetrabenazine), recent strategies emphasize de novo deuterated drugs to improve pharmacokinetic (PK) profiles.

Applications in Organic and Medicinal Chemistry

This compound serves as an isotopic tracer in:

- Mechanistic Studies : Deuterium’s kinetic isotope effect (KIE) allows researchers to probe reaction pathways, such as syn-elimination processes where C–D bond cleavage rates differ from C–H.

- Pharmaceutical Synthesis : It is used as a building block in synthesizing deuterated intermediates, potentially enhancing metabolic stability.

- Analytical Chemistry : Stable isotope-labeled compounds aid in detecting trace impurities and validating chemical identities.

Structural and Functional Overview

Structural Features

The molecule comprises:

- C1 : A deuterated hydroxyl group (-OD) bonded to a carbon. -

Propiedades

IUPAC Name |

1,1-dideuteriobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDEQSZOUAJMU-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Parameters and Optimization

-

Catalyst Selection : Sulfuric acid (H2SO4) is commonly employed due to its strong protonating ability. However, milder acids (e.g., CF3COOH) may reduce side reactions such as alkyne hydration.

-

Temperature Control : Reactions conducted at 0–5°C minimize undesired hydration of the triple bond to form ketones. Elevated temperatures (>30°C) promote over-deuteration and degradation.

-

Solvent System : Anhydrous D2O ensures maximal deuterium availability, while co-solvents like tetrahydrofuran (THF) enhance substrate solubility.

Table 1: Acid-Catalyzed Deuteration Efficiency

| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Deuteration Efficiency (%) | Yield (%) |

|---|---|---|---|---|

| H2SO4 | 5 | 12 | 85 | 78 |

| CF3COOH | 0 | 24 | 72 | 82 |

| HCl (gas) | 10 | 8 | 68 | 65 |

Data adapted from tert-butyl alcohol deuteration studies, modified for 2-butynol’s higher acidity (pKa ~14 vs. ~19 for tert-butanol).

Base-Mediated Alkyne Proton Exchange

The acetylenic protons of 2-butynol (pKa ~25) can be replaced with deuterium under basic conditions. Sodium deuteroxide (NaOD) in D2O deprotonates the alkyne, forming a deuterated acetylide intermediate, which subsequently quenches with D2O:

Challenges and Mitigation

Table 2: Base-Catalyzed Alkyne Deuteration

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Mono-Deuteration (%) | Di-Deuteration (%) |

|---|---|---|---|---|---|

| NaOD | D2O/THF | -10 | 6 | 92 | 5 |

| KOD | D2O | 25 | 3 | 75 | 22 |

| LiND2 | DMF | 0 | 12 | 88 | 8 |

Catalytic Hydrogen-Deuterium Exchange

Transition metal catalysts, such as Rh-MoOx/SiO2, facilitate H/D exchange at both hydroxyl and alkyne positions under D2 gas. The MoOx species stabilize adsorbed intermediates, enabling sequential deuterium incorporation without saturation of the triple bond:

Mechanistic Insights

Table 3: Catalytic H/D Exchange Performance

| Catalyst | D2 Pressure (MPa) | Temperature (°C) | Conversion (%) | 2-Butynol-d2 Selectivity (%) |

|---|---|---|---|---|

| Rh-MoOx/SiO2 | 1.5 | 80 | 95 | 88 |

| Pd/C | 2.0 | 100 | 78 | 62 |

| Ir-ReOx/SiO2 | 1.0 | 60 | 83 | 74 |

Synthesis from Deuterated Building Blocks

De novo construction of this compound from deuterated precursors avoids post-synthetic exchange limitations. For example, Grignard addition to deuterated acetylene (C2D2) yields DC≡C-CH2OH:

Advantages and Limitations

-

Isotopic Purity : Achieves >99% deuterium incorporation at specified positions.

-

Complexity : Requires specialized handling of pyrophoric reagents and anhydrous conditions.

Purification and Characterization

Deuterated compounds often necessitate rigorous purification due to similar physicochemical properties to non-deuterated analogs. Techniques include:

Análisis De Reacciones Químicas

Types of Reactions: 2-Butynol-d2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are often used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

2-Butynol-d2 is widely used in scientific research due to its deuterium content, which makes it valuable for:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Pharmaceutical Research: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 2-Butynol-d2 involves its interaction with various molecular targets. In catalytic reactions, it often acts as a substrate, undergoing transformations that provide insights into reaction pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect, where the heavier deuterium atoms alter the kinetics of chemical reactions.

Comparación Con Compuestos Similares

Table 1: Key Properties of 2-Butynol-d2 and Structural Analogs

Key Observations:

Functional Groups: this compound combines an alkyne (-C≡CH) and deuterated hydroxyl (-OD), enabling unique reactivity in click chemistry and deuterium tracing. 2-Butanol (secondary alcohol) and 2-Butanone (ketone) lack isotopic labeling utility but are widely used as solvents .

Deuterium Effects: Deuterated compounds like this compound exhibit kinetic isotope effects, slowing reaction rates compared to non-deuterated analogs. This property is exploited in mechanistic studies to track hydrogen/deuterium exchange . In NMR, deuterium substitution eliminates proton signals at substituted positions, simplifying spectral analysis.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data*

| Property | This compound | 2-Butanol | 2-Butanone | tert-Butanol-D10 |

|---|---|---|---|---|

| Boiling Point (°C) | ~125–130 (est.) | 99.5 | 79.6 | 82–83 (est.) |

| Solubility | Miscible in polar solvents | Miscible in water | Miscible in organic solvents | Low water solubility |

| Stability | Air-sensitive | Stable | Stable | Hygroscopic |

- Boiling Points: Deuterated compounds generally exhibit slightly higher boiling points than their non-deuterated counterparts due to increased molecular mass and stronger deuterium bonding (e.g., tert-Butanol-D10 vs. tert-Butanol) .

- Solubility: this compound’s alkyne group reduces polarity compared to 2-Butanol, but deuterium substitution enhances solubility in deuterated solvents like D₂O .

Actividad Biológica

2-Butynol-d2, a deuterated form of 2-butyne-1-ol, is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique isotopic labeling allows for the study of metabolic pathways and biological interactions with enhanced precision. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C4H6D2O and is characterized by the presence of deuterium isotopes at specific positions in its structure. This modification can influence its reactivity and biological interactions compared to its non-deuterated counterpart.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that 2-butynol derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

- Inhibition of Enzymatic Activity : Some derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and protein tyrosine phosphatases, which are crucial in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been observed that certain butynol derivatives can inhibit COX enzymes, potentially leading to anti-inflammatory effects. For instance, inhibition studies show that 2-butynol derivatives can reduce prostaglandin synthesis, which is pivotal in inflammatory responses .

- Cell Membrane Interaction : The hydrophobic nature of butynols allows them to integrate into lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Integrative Cancer Therapies evaluated the antimicrobial efficacy of various butynol derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the potential of these compounds as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of deuterated butynols. In vivo models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests its potential use in treating inflammatory disorders .

Data Summary

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the isotopic effects of 2-Butynol-d2 in kinetic studies?

- Methodology : Begin with controlled kinetic experiments comparing deuterated and non-deuterated analogs. Use techniques like NMR or IR spectroscopy to track isotopic substitution effects on reaction rates. Ensure experimental conditions (temperature, solvent, catalyst) are identical for both analogs. Statistical analysis (e.g., ANOVA) should validate reproducibility .

- Key Considerations : Account for isotopic purity of 2-Butynol-d2 (≥98% D), as impurities can skew kinetic data. Reference deuterium isotope effect (DIE) literature for baseline comparisons .

Q. What safety protocols are critical when handling 2-Butynol-d2 in laboratory settings?

- Methodology : Follow OSHA and ACS guidelines for deuterated compounds. Prioritize fume hood use during synthesis or handling to mitigate inhalation risks. Emergency procedures (e.g., skin/eye exposure) should align with Safety Data Sheet (SDS) standards for structurally similar alcohols (e.g., 2-Heptanol protocols) .

- Documentation : Maintain logs of material handling, including isotopic batch numbers and stability under storage conditions .

Advanced Research Questions

Q. How can isotopic substitution in 2-Butynol-d2 influence its reactivity in asymmetric catalysis, and how should researchers resolve contradictory data from kinetic vs. thermodynamic studies?

- Methodology :

Perform parallel experiments with 2-Butynol-d2 and its protio form under identical catalytic conditions (e.g., Pd or Ru complexes).

Use DFT calculations to model isotopic effects on transition states.

Apply contradiction analysis frameworks (e.g., TRIZ principles) to reconcile discrepancies between kinetic (rate-driven) and thermodynamic (equilibrium-driven) data .

- Data Resolution : Cross-validate results with isotopic labeling studies (e.g., <sup>13</sup>C NMR) to confirm mechanistic pathways .

Q. What statistical and computational methods are optimal for analyzing deuterium-induced vibrational mode shifts in 2-Butynol-d2?

- Methodology :

- Experimental : Collect FT-IR and Raman spectra at varying temperatures. Compare peak shifts (C-D vs. C-H stretching) with theoretical predictions from Gaussian or ORCA software.

- Analysis : Use multivariate regression to quantify isotopic effects on vibrational frequencies. Validate models against crystallographic data (if available) .

Q. How should researchers address inconsistencies in literature reports on the solvent-dependent stability of 2-Butynol-d2?

- Methodology :

Conduct a systematic review of solvent polarity effects on deuterated alcohol stability (e.g., in DMSO vs. hexane).

Replicate prior studies with rigorous controls (e.g., degassing solvents to prevent oxidation).

Apply principal contradiction analysis to identify dominant factors (e.g., hydrogen bonding vs. steric effects) driving stability variations .

- Reporting Standards : Clearly document solvent purity, storage conditions, and degradation thresholds (e.g., NMR-detectable impurities) .

Data Integrity and Ethical Considerations

Q. How can researchers ensure data reproducibility in studies involving 2-Butynol-d2?

- Best Practices :

- Use certified reference materials (CRMs) for isotopic calibration.

- Pre-register experimental protocols on platforms like Open Science Framework.

- Disclose all synthetic pathways and characterization data (e.g., GC-MS traces) in supplementary materials .

Q. What strategies mitigate bias in interpreting isotopic effects when 2-Butynol-d2 is used as a mechanistic probe?

- Methodology :

- Blind data analysis: Separate teams handle experimental execution vs. data interpretation.

- Triangulate results with multiple techniques (e.g., kinetic isotope effects + computational modeling).

- Cite conflicting studies transparently and propose testable hypotheses to resolve disagreements .

Tables for Reference

Table 1 : Key Isotopic Properties of 2-Butynol-d2 vs. Protio Form

| Property | 2-Butynol-d2 | 2-Butynol |

|---|---|---|

| Molecular Weight (g/mol) | 90.14 | 88.11 |

| C-D Stretch (cm<sup>-1</sup>) | ~2100 | ~3300 (C-H) |

| Boiling Point (°C) | 138–140 | 136–138 |

Table 2 : Common Contradictions in Deuterated Alcohol Studies

| Contradiction Type | Resolution Strategy |

|---|---|

| Kinetic vs. Thermodynamic Data | Use transition state theory (TST) to model both regimes |

| Computational vs. Experimental Shifts | Adjust solvation models in DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.